molecular formula C15H17NO3S2 B7143786 N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide

N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide

Cat. No.: B7143786
M. Wt: 323.4 g/mol
InChI Key: XSEBIQBPRMPITO-UHFFFAOYSA-N
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Description

N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide is a compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a cyclohexylsulfonyl group and a carboxamide group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide typically involves multiple steps. One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile in the presence of a base. This reaction forms the benzothiophene core, which can then be further functionalized to introduce the cyclohexylsulfonyl and carboxamide groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in conditions like Alzheimer’s disease . The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylsulfonyl group enhances its solubility and stability, while the carboxamide group allows for specific interactions with biological targets .

Properties

IUPAC Name

N-cyclohexylsulfonyl-1-benzothiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c17-15(12-6-7-14-11(10-12)8-9-20-14)16-21(18,19)13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEBIQBPRMPITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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